molecular formula C8H14O2 B082559 3-Methylheptane-2,4-dione CAS No. 13152-54-0

3-Methylheptane-2,4-dione

Cat. No.: B082559
CAS No.: 13152-54-0
M. Wt: 142.2 g/mol
InChI Key: UQOOCVASVGYQCY-UHFFFAOYSA-N
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Description

3-Methylheptane-2,4-dione (C₈H₁₄O₂) is an aliphatic diketone characterized by a seven-carbon chain with ketone groups at positions 2 and 4 and a methyl substituent at position 2. This structural arrangement confers unique physicochemical properties, including polarity, keto-enol tautomerism, and reactivity as a chelating agent. Aliphatic diketones like this compound are often utilized as ligands in coordination chemistry, intermediates in organic synthesis, and precursors for heterocyclic compounds due to their dual carbonyl functionality.

Properties

CAS No.

13152-54-0

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

IUPAC Name

3-methylheptane-2,4-dione

InChI

InChI=1S/C8H14O2/c1-4-5-8(10)6(2)7(3)9/h6H,4-5H2,1-3H3

InChI Key

UQOOCVASVGYQCY-UHFFFAOYSA-N

SMILES

CCCC(=O)C(C)C(=O)C

Canonical SMILES

CCCC(=O)C(C)C(=O)C

Synonyms

3-Methyl-2,4-heptanedione

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: 5-Methylheptane-2,4-dione

The positional isomer 5-Methylheptane-2,4-dione shares the molecular formula C₈H₁₄O₂ but differs in the methyl group placement (position 5 vs. 3). This subtle structural variation impacts properties:

  • Stability and Storage : 5-Methylheptane-2,4-dione requires storage under inert atmospheres at 2–8°C, suggesting sensitivity to oxidation or thermal degradation . By contrast, 3-Methylheptane-2,4-dione’s stability may differ due to altered steric and electronic effects from the methyl group’s proximity to the diketone moieties.
  • Reactivity: The position of the methyl group influences enolization tendencies and chelation efficiency. For example, this compound’s methyl group near the diketone may sterically hinder metal coordination compared to its isomer.
Property This compound (Inferred) 5-Methylheptane-2,4-dione
Molecular Formula C₈H₁₄O₂ C₈H₁₄O₂
Molecular Weight 142.20 (estimated) 142.20
Storage Conditions Likely ambient (data needed) Inert atmosphere, 2–8°C
Boiling Point Not reported Not reported

Cyclic Diketones: Pyran-2,4-dione Derivatives

Pyran-2,4-diones (e.g., bis-β-enamino-pyran-2,4-diones) are cyclic diketones with a fused oxygen heterocycle, contrasting sharply with this compound’s linear structure :

  • Electronic Properties : Pyran-2,4-diones exhibit higher dipole moments (e.g., compound 2a: 6.70 D) due to their conjugated cyclic systems, enhancing polarity and solubility in polar solvents . Linear diketones like this compound likely have lower dipole moments, affecting their solvent interactions.
  • NMR Profiles : Pyran-2,4-diones show distinct ¹H and ¹³C NMR shifts (δ 6.0–8.5 ppm for aromatic protons) compared to aliphatic diketones, which typically display simpler spectra (δ 1.0–3.0 ppm for methyl/methylene groups) .

Heterocyclic Diketones: Imidazolidin-2,4-diones and Thiazolidin-2,4-diones

Compounds like 3-phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione (IM-7) and thiazolidine-2,4-dione derivatives incorporate nitrogen or sulfur atoms into their rings, diverging from this compound’s purely hydrocarbon backbone :

  • Synthetic Routes: Imidazolidin-2,4-diones are synthesized via Strecker reactions using amino acids and aryl isocyanates, requiring multi-step protocols . In contrast, aliphatic diketones like this compound are likely synthesized via Claisen condensations or oxidation of diols.
  • Applications : Heterocyclic diones are pharmacologically active (e.g., IM-7 exhibits cardiovascular effects in rats), whereas aliphatic diketones are more commonly used in materials science or catalysis .

Enamino-Diketones: β-Enamino-Pyran-2,4-diones

β-Enamino-pyran-2,4-diones feature conjugated enamine systems, enabling extended π-delocalization absent in this compound :

  • Crystal Packing : Intermolecular H···H and O···H interactions dominate their crystal structures, whereas aliphatic diketones may rely on van der Waals forces for packing .
  • DFT Calculations : Pyran-2,4-diones’ HOMO-LUMO gaps (4.5–5.0 eV) suggest lower reactivity compared to linear diketones, which may have narrower gaps due to less conjugation .

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